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IDH-C227: A Selective Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1)

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Compound of Interest		
Compound Name:	IDH-C227	
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Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation and altered cellular metabolism. The development of selective inhibitors targeting mutant IDH1 offers a promising therapeutic strategy. This technical guide provides an in-depth overview of IDH-C227, a potent and selective small molecule inhibitor of the IDH1 R132H mutation. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic-targeted therapies.

Introduction: The Role of Mutant IDH1 in Cancer

Isocitrate dehydrogenase (IDH) enzymes are critical components of cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α -ketoglutarate (α -KG) while reducing NADP+ to NADPH.[1][2] In normal physiology, IDH1 functions in the cytoplasm and peroxisomes.[3][4] However, specific point mutations, most commonly at the arginine 132 (R132) residue, result in a gain-of-function enzyme.[1][5]



The most prevalent mutation, IDH1-R132H, alters the enzyme's active site, enabling it to convert α -KG to the oncometabolite R-2-hydroxyglutarate (R-2-HG), consuming NADPH in the process.[5] The accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation, thereby promoting tumorigenesis.[2][6] Given the central role of mutant IDH1 in driving cancer progression, its selective inhibition has emerged as a key therapeutic objective.[3]

IDH-C227: A Potent and Selective Mutant IDH1 Inhibitor

IDH-C227 is a chemical probe identified as a potent and selective inhibitor of the IDH1 R132H mutant enzyme.[7] Its selectivity is crucial for therapeutic applications, as the inhibition of wild-type IDH1 could lead to undesirable effects on normal cellular metabolism.[8]

Mechanism of Action

IDH-C227 functions by specifically binding to the mutant IDH1 enzyme, inhibiting its neomorphic activity. This blockade prevents the conversion of α -KG to 2-HG, thereby reducing the intracellular concentration of this oncometabolite. By lowering 2-HG levels, **IDH-C227** helps to restore the normal function of α -KG-dependent dioxygenases, potentially reversing the epigenetic block and inducing differentiation in cancer cells.[3] Some inhibitors have been shown to bind allosterically at the dimer interface of the enzyme, disrupting the network required for catalytic activity.[8]

Quantitative Data: Inhibitory Potency

The efficacy of **IDH-C227** has been quantified through various in vitro and cell-based assays. The following table summarizes the key inhibitory concentration (IC50) values.



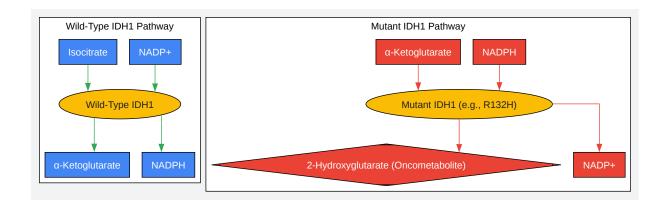
Assay Type	Target	Cell Line	IC50 Value	Reference
In Vitro Enzymatic Assay	IDH1 R132H	-	< 0.1 μΜ	[7]
2-HG Production Assay	Endogenous Mutant IDH1	HT1080 (Fibrosarcoma)	< 0.25 μM	[7]
2-HG Production Assay	Endogenous Mutant IDH1	U87MG (Glioblastoma)	< 0.25 μM	[7]

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and the experimental methods used to characterize inhibitors like **IDH-C227** is fundamental for research and development.

Wild-Type vs. Mutant IDH1 Metabolic Pathway

The diagram below illustrates the catalytic reaction of both the wild-type and mutant IDH1 enzymes, highlighting the production of the oncometabolite 2-HG by the mutant form.



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Caption: Comparison of Wild-Type and Mutant IDH1 enzymatic reactions.

Experimental Protocols and Workflows

Detailed and robust experimental protocols are essential for the evaluation of selective inhibitors. Below are methodologies for key assays used to characterize compounds like **IDH-C227**.

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified mutant IDH1 protein. A common method involves monitoring the consumption of the cofactor NADPH, which can be detected by changes in fluorescence.

Protocol:

- Reagent Preparation:
 - Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% (w/v) bovine serum albumin.[9]
 - Enzyme Solution: Purified recombinant mutant IDH1 (e.g., R132H) diluted in assay buffer to the desired concentration (e.g., 0.3 ng/μL).[9]
 - \circ Substrate Solution: α-ketoglutarate (α-KG) and NADPH prepared in assay buffer (e.g., 4 mM α-KG, 16 μM NADPH).[9]
 - Test Compound: IDH-C227 serially diluted in DMSO and then in assay buffer.
- Assay Procedure:
 - Add 2.5 μL of the test compound solution to the wells of a 384-well plate.
 - Add 5 μL of the enzyme solution to each well and incubate at room temperature for 5-60 minutes to allow for compound binding.[9][10]
 - Initiate the enzymatic reaction by adding 2.5 μL of the substrate solution.[9]
 - Incubate the plate at room temperature for 60 minutes.[9]



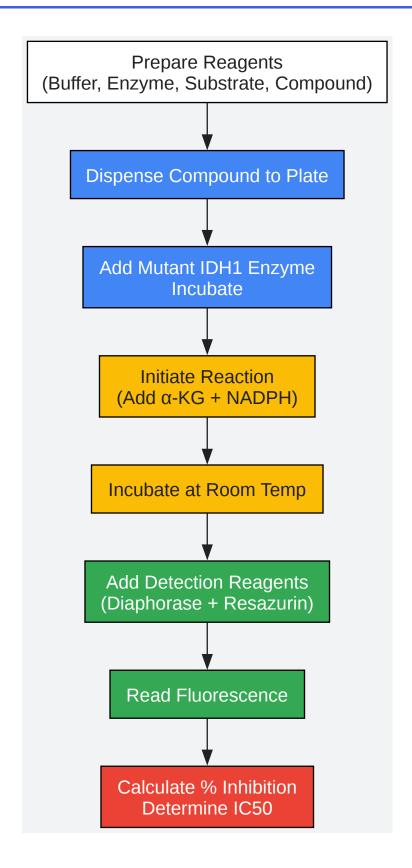




- Detection (Diaphorase/Resazurin Coupled System):
 - Prepare a detection solution containing resazurin and diaphorase enzyme in assay buffer.
 [9]
 - Add 5 μL of the detection solution to each well.[9]
 - Incubate at room temperature for 10 minutes.[9]
 - Measure fluorescence (e.g., Ex 540 nm, Em 590 nm) using a microplate reader.[9] The amount of NADPH consumed is inversely proportional to the fluorescence signal.
- Data Analysis:
 - Calculate the percent inhibition for each compound concentration relative to DMSO controls.
 - Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Workflow Diagram:





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Caption: Workflow for a mutant IDH1 enzymatic inhibition assay.



CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Protocol:

- Cell Culture and Treatment:
 - Culture cells expressing the target protein (e.g., HT1080 cells with endogenous IDH1 R132H).
 - Treat cells with various concentrations of IDH-C227 or vehicle (DMSO) for a defined period (e.g., 1-3 hours) in a CO2 incubator.[11]
- Heating Step:
 - Aliquot the cell suspensions into PCR tubes or a PCR plate.
 - Heat the samples across a predefined temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[11][12]
- Cell Lysis and Separation:
 - Lyse the cells to release proteins. This can be achieved through methods like freeze-thaw cycles or using lysis buffers (e.g., with NP-40).[13]
 - Separate the soluble protein fraction from the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 min).[14]
- · Detection and Quantification:
 - Collect the supernatant containing the soluble protein fraction.
 - Quantify the amount of soluble target protein (mutant IDH1) using a detection method such as:
 - Western Blotting: The traditional method, using an antibody specific to IDH1.[14]







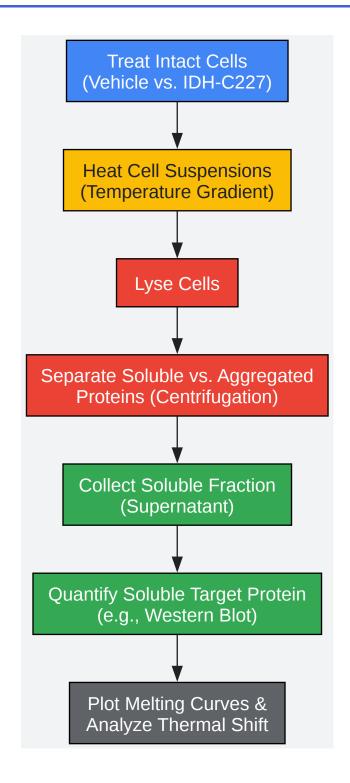
 High-Throughput Methods: Such as split-luciferase systems or enzyme fragment complementation assays for faster screening.[13][15]

• Data Analysis:

- Generate melting curves by plotting the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples.
- A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.

Workflow Diagram:





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